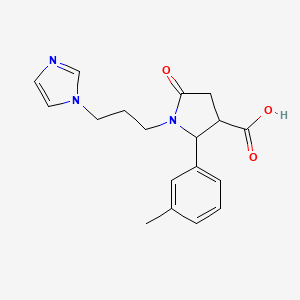
(E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various scientific studies to understand its mechanism of action and its potential applications in different fields.
Mécanisme D'action
The mechanism of action of (E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to act as a modulator of the dopamine and glutamate systems in the brain. It has been found to bind to the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
(E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, which can improve cognitive function and memory. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one in lab experiments include its high purity, stability, and reproducibility. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the research on (E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders. Another direction is to explore its potential as a tool for studying the dopamine and glutamate systems in the brain. Additionally, the development of more efficient and cost-effective synthesis methods for this compound would be beneficial for its widespread use in scientific research.
In conclusion, (E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one is a synthetic compound that has shown potential in various scientific studies. Its mechanism of action, biochemical and physiological effects, and potential applications in different fields make it a promising compound for future research.
Méthodes De Synthèse
The synthesis method of (E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 2-bromo-3-pyridinylmethanamine with 1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one in the presence of a base. The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
(E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one has been used in various scientific studies, including medicinal chemistry, drug discovery, and neuroscience research. It has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
(E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17(9-8-15-6-1-2-10-18-15)20-13-5-7-16(14-20)19-11-3-4-12-19/h1-2,6,8-10,16H,3-5,7,11-14H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKCRMSGAGLGBW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C(=O)C=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2CCCN(C2)C(=O)/C=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-pyridin-2-yl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate](/img/structure/B7573558.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)

![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)

![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)
![2-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B7573624.png)
![[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7573632.png)
![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)